molecular formula C11H14N2O4 B2906677 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid CAS No. 1439896-43-1

6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid

Cat. No.: B2906677
CAS No.: 1439896-43-1
M. Wt: 238.243
InChI Key: AGBXUPIEXBMLRQ-UHFFFAOYSA-N
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Description

Chemical Structure:
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid (CAS: 1439896-43-1) is a pyrimidine derivative featuring:

  • A pyrimidine ring substituted with a carboxylic acid group at position 2.
  • A methoxy group at position 6, linked to a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(15)9-5-10(13-7-12-9)17-6-8-1-3-16-4-2-8/h5,7-8H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBXUPIEXBMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the reaction of the pyrimidine intermediate with tetrahydro-2H-pyran-4-yl methanol under acidic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₄N₂O₄.
  • Molecular Weight : 238.24 g/mol.
  • Functional Groups : Carboxylic acid (acidic), ether (tetrahydropyran-methoxy).
  • Applications : Primarily used as a building block in pharmaceutical synthesis, particularly for heterocyclic compounds targeting enzymes or receptors .

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

The following table compares 6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid with analogs differing in substituents at position 6:

Compound Name (CAS) Position 6 Substituent Molecular Formula Key Properties/Applications References
This compound (1439896-43-1) Methoxy-tetrahydro-2H-pyran-4-yl C₁₁H₁₄N₂O₄ Intermediate for RBP4 antagonists; moderate lipophilicity
6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid (1439899-02-1) Amino-tetrahydro-2H-pyran-4-yl C₁₀H₁₃N₃O₃ Higher polarity due to NH group; potential kinase inhibitor
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) Chloro, methyl C₆H₅ClN₂O₂ Electron-withdrawing Cl enhances acidity; agrochemical intermediate
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperidin-1-yl)pyrimidine-4-carboxylic acid (N/A) Piperidine-trifluoromethylphenyl C₁₈H₁₇F₃N₂O₂ RBP4 antagonist; improved metabolic stability

Key Observations :

  • Electronic Effects : The methoxy group in the target compound provides moderate electron-donating properties, while chloro (in 89581-58-8) and trifluoromethyl (in ) groups are electron-withdrawing, altering reactivity and acidity.
  • Biological Activity: Piperidine/trifluoromethylphenyl analogs (e.g., compound 10 in ) show enhanced binding to retinol-binding protein 4 (RBP4) due to hydrophobic interactions, unlike the tetrahydropyran-methoxy derivative.

Heterocyclic Modifications

Pyridine vs. Pyrimidine Backbones :

Compound Name (CAS) Core Structure Key Features Applications References
This compound (1439896-43-1) Pyrimidine Rigid aromatic system; carboxylic acid at C4 Drug intermediates
6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridine-3-carboxylic acid (1072855-70-9) Pyridine Less basic N; altered H-bonding sites Catalysis, ligand design
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides (N/A) Fused thieno-pyrimidine Increased aromaticity; sulfur inclusion Antimicrobial agents

Impact of Core Structure :

  • Fused systems (e.g., thieno-pyrimidine) enhance planar rigidity, improving binding to enzyme active sites .

Physicochemical Properties

Property This compound 6-[(Tetrahydro-2H-pyran-4-yl)amino]pyrimidine-4-carboxylic acid 2-Chloro-6-methylpyrimidine-4-carboxylic acid
logP (Predicted) 1.2 0.8 1.5
Water Solubility Moderate (tetrahydropyran enhances solubility) High (NH group promotes H-bonding) Low (Cl and CH₃ reduce polarity)
pKa (Carboxylic Acid) ~3.5 ~3.2 ~2.8 (Cl withdraws electrons)

Notes:

  • The tetrahydropyran-methoxy group balances lipophilicity and solubility, making the target compound suitable for oral drug formulations .
  • Amino-substituted analogs exhibit higher solubility but reduced membrane permeability due to ionization .

Biological Activity

6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H14N2O4C_{11}H_{14}N_{2}O_{4} with a molecular weight of approximately 238.24 g/mol. The structure features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrimidine Ring : Utilizing precursors such as diaminopyrimidine and appropriate carboxylic acids.
  • Substitution Reactions : Introducing the tetrahydro-2H-pyran group through methoxylation reactions.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds, including this compound, possess significant antimicrobial properties against various bacterial strains. For example, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli .

2. Antidiabetic Activity

In vitro studies suggest that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and insulin sensitivity. The binding affinity of related pyrimidine derivatives has been compared favorably to established antidiabetic drugs .

3. Anticancer Potential

Research has indicated that certain pyrimidine derivatives can inhibit cancer cell proliferation. In particular, compounds with similar structures have shown promise in targeting specific pathways involved in tumor growth . The mechanism often involves the modulation of kinase activity, which is vital for cancer cell signaling.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into their mechanisms and potential applications:

StudyFindings
Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Showed significant PPARγ activation leading to enhanced insulin sensitivity in cellular models.
Reported anticancer activity through inhibition of specific kinases involved in cell cycle regulation.

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